8-ethoxy-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one
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Overview
Description
8-ethoxy-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one typically involves the condensation of 8-ethoxy-2H-chromen-2-one with 2,3,4-trimethoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted flavonoid derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and as a component in various chemical formulations.
Mechanism of Action
The mechanism of action of 8-ethoxy-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons or hydrogen atoms.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
8-ethoxy-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one can be compared with other flavonoids such as quercetin, kaempferol, and luteolin. While these compounds share similar structural features and biological activities, this compound is unique due to its specific substitution pattern, which may confer distinct pharmacological properties.
List of Similar Compounds
- Quercetin
- Kaempferol
- Luteolin
- Apigenin
- Naringenin
Properties
IUPAC Name |
8-ethoxy-3-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O7/c1-5-29-19-8-6-7-15-13-16(23(25)30-20(15)19)17(24)11-9-14-10-12-18(26-2)22(28-4)21(14)27-3/h6-13H,5H2,1-4H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFFTUXCFACHPF-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C=CC3=C(C(=C(C=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)/C=C/C3=C(C(=C(C=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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